(4-Fluoropyrrolidin-2-yl)methanol hydrochloride

Description

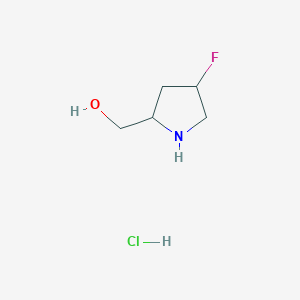

(4-Fluoropyrrolidin-2-yl)methanol hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₅H₁₁ClFNO and a molecular weight of 155.60 g/mol . It exists in multiple stereoisomeric forms, including (2S,4S) and (2S,4R) configurations, as indicated by distinct CAS numbers:

The compound features a pyrrolidine ring substituted with a fluorine atom at the 4-position and a hydroxymethyl group at the 2-position, protonated as a hydrochloride salt. It is primarily used as a chiral building block in pharmaceutical synthesis, particularly for gold(I)-dithiocarbamate complexes (e.g., [AuI(4-(S)-fluoro-(S)-prolinoyl)dtc], 64% yield) , and as a precursor for bioactive molecules targeting neurological and metabolic disorders . Storage recommendations include 2–8°C under inert atmosphere to prevent degradation .

Properties

IUPAC Name |

(4-fluoropyrrolidin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSMAEKVMQAPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoropyrrolidin-2-yl)methanol hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position on the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoropyrrolidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of fluorine-substituted derivatives .

Scientific Research Applications

(4-Fluoropyrrolidin-2-yl)methanol hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Fluoropyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Fluoropyrrolidin-2-yl)methanol hydrochloride with structurally related pyrrolidine derivatives, emphasizing functional group variations, physicochemical properties, and applications:

Key Observations:

Structural Impact on Reactivity: The fluorine atom in (4-fluoropyrrolidin-2-yl)methanol enhances electronegativity and metabolic stability compared to non-fluorinated analogs like [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride (CAS 4045-25-4) . Oxadiazole-containing derivatives (e.g., CAS 2034573-81-2) exhibit improved binding affinity to enzymatic targets due to hydrogen-bonding capabilities .

Solubility and Bioavailability :

- The hydrochloride salt form improves aqueous solubility over free bases, critical for in vivo applications .

- Ester-functionalized analogs (e.g., CAS 2225126-70-3) may exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Synthetic Utility: this compound serves as a precursor for gold(I)-dithiocarbamate complexes with applications in catalysis and medicinal chemistry . Amino-substituted derivatives (e.g., CAS 1207376-36-0) are pivotal in peptide synthesis due to their nucleophilic reactivity .

Safety Considerations :

Biological Activity

(4-Fluoropyrrolidin-2-yl)methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanism of action, and applications in research and medicine.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a fluorine atom at the 4-position and a hydroxymethyl group at the 2-position. Its molecular formula is with a molecular weight of approximately 155.60 g/mol. The presence of the fluorine atom enhances the compound's reactivity and binding affinity to various biological targets, making it a valuable tool in drug development and biochemical research.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorine atom can influence the compound's reactivity, while the hydroxymethyl group can participate in hydrogen bonding, enhancing solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to observable effects on cellular functions .

Key Mechanisms

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may have implications for cancer therapy.

- Receptor Modulation : It can act as a ligand for specific receptors, influencing signaling pathways related to neurotransmission and cellular regulation.

Biological Activity

Research has indicated that this compound exhibits notable biological activities, including:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly in inhibiting viral replication mechanisms.

- Antitumor Effects : Investigations into its role as an antitumor agent are ongoing, with some studies indicating its ability to induce apoptosis in cancer cells .

Case Studies

- Antitumor Research : A study explored the effects of this compound on various cancer cell lines. Results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis at specific concentrations, suggesting its potential as an anticancer therapeutic .

- Enzyme Interaction Studies : Another study focused on the compound's interaction with metabolic enzymes. It was found to competitively inhibit enzyme activity, leading to altered metabolic pathways in treated cells. This finding supports further exploration of the compound's therapeutic applications in metabolic disorders.

Applications in Research

The unique properties of this compound make it suitable for various applications:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as a building block for synthesizing novel pharmaceuticals. |

| Biochemical Research | Employed in studies investigating enzyme mechanisms and protein-ligand interactions. |

| Drug Development | Investigated for potential therapeutic effects against viral infections and cancer. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.